Celivarone's Mechanism of Action on Cardiac Ion Channels: An In-depth Technical Guide
Celivarone's Mechanism of Action on Cardiac Ion Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celivarone (SSR149744C) is a non-iodinated benzofuran derivative, structurally analogous to amiodarone, that was investigated as a potential antiarrhythmic agent. Its mechanism of action is characterized by a multi-ion channel blocking effect, positioning it as a compound with Class I, II, III, and IV antiarrhythmic properties. This guide provides a comprehensive technical overview of celivarone's effects on key cardiac ion channels, summarizing quantitative data, detailing experimental methodologies, and visualizing its complex interactions. While clinical trials did not demonstrate sufficient efficacy for the maintenance of sinus rhythm in patients with atrial fibrillation/flutter, the electrophysiological profile of celivarone offers valuable insights for the development of future antiarrhythmic therapies.
Introduction
Cardiac arrhythmias are a major cause of morbidity and mortality worldwide, arising from abnormalities in the heart's electrical activity. The generation and propagation of the cardiac action potential are governed by the orchestrated opening and closing of various ion channels. Antiarrhythmic drugs are classified based on their primary mechanism of action on these channels. Celivarone emerged as a promising compound due to its broad-spectrum activity on multiple cardiac ion channels, theoretically offering a comprehensive approach to arrhythmia suppression while avoiding the iodine-related side effects associated with its structural relative, amiodarone. This document synthesizes the available preclinical data on celivarone's interaction with cardiac ion channels.
Quantitative Effects of Celivarone on Cardiac Ion Channels
Electrophysiological studies, primarily utilizing the patch-clamp technique on isolated cardiomyocytes and transfected cell lines, have quantified the inhibitory effects of celivarone on several key cardiac currents. The half-maximal inhibitory concentrations (IC50) are summarized in the table below for comparative analysis.
| Ion Current | Channel Subtype(s) | IC50 (µM) | Cell Type | Reference |
| IKr | hERG | ~10 | Guinea Pig Cardiomyocytes, Transfected CHO Cells | [1] |
| IKs | KCNQ1/KCNE1 | ~30 | Guinea Pig Cardiomyocytes, Transfected CHO Cells | [1] |
| ICa,L | Cav1.2 | ~5 | Guinea Pig Cardiomyocytes | [1] |
| IK(ACh) | Kir3.1/3.4 | 0.09 | Guinea Pig Cardiomyocytes | [1] |
| IKv1.5 | Kv1.5 | 2.7 | Transfected CHO Cells | [1] |
| INa | Nav1.5 | Not Reported | Guinea Pig Papillary Muscle | |
| IK1 | Kir2.x | Not Reported | - |
Note: A specific IC50 value for the fast sodium current (INa) has not been reported. However, studies have shown that celivarone reduces the maximum upstroke velocity (dV/dtmax) of the cardiac action potential in a frequency-dependent manner, which is a hallmark of Class I antiarrhythmic drugs that block sodium channels. Similarly, no quantitative data on the effect of celivarone on the inward rectifier potassium current (IK1) is available.
Detailed Experimental Methodologies
The quantitative data presented above were primarily derived from studies employing the whole-cell patch-clamp technique. The following sections provide a generalized overview of the experimental protocols utilized in such investigations.
Cellular Preparations
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Isolation of Guinea Pig Ventricular Myocytes: Single ventricular myocytes were enzymatically isolated from guinea pig hearts. This typically involves retrograde perfusion of the heart via the aorta on a Langendorff apparatus with a collagenase-containing solution to digest the extracellular matrix. The digested ventricular tissue is then gently agitated to release individual, calcium-tolerant, rod-shaped myocytes.
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Transfected Chinese Hamster Ovary (CHO) Cells: For studying the effects on specific ion channel subtypes in isolation, CHO cells were stably transfected with the genes encoding the desired channel subunits (e.g., hKv1.5). These cells provide a simplified system to study drug-channel interactions without the interference of other native cardiac currents.
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
The whole-cell patch-clamp technique was used to record ionic currents from isolated single cells.
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Pipettes and Solutions: Borosilicate glass micropipettes with a resistance of 2-5 MΩ were filled with an internal solution mimicking the intracellular ionic composition. The external bathing solution was a physiological saline solution (e.g., Tyrode's solution) designed to maintain cell viability and allow for the isolation of specific ionic currents through the use of specific ion channel blockers.
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Voltage-Clamp Protocols: To isolate and measure specific currents, specific voltage-clamp protocols were applied. These protocols involve holding the cell membrane at a specific potential and then applying a series of voltage steps to activate and inactivate the channels of interest.
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For IKr (hERG): A common protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to a more negative potential to record the characteristic large tail current.
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For IKs: Long depolarizing pulses are required to elicit the slowly activating current.
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For ICa,L: A depolarizing step from a negative holding potential is used to evoke the inward calcium current.
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For IK(ACh): This current was activated by the inclusion of a muscarinic agonist, such as carbachol, in the external solution.
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For IKv1.5: Depolarizing voltage steps from a holding potential that inactivates sodium channels are used to elicit this outward potassium current.
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Data Acquisition and Analysis: Currents were recorded using a patch-clamp amplifier, filtered, and digitized for analysis. Dose-response curves were constructed by applying increasing concentrations of celivarone and measuring the percentage of current inhibition at each concentration. The IC50 values were then calculated by fitting the data to the Hill equation.
Signaling Pathways and Multi-Channel Blockade
Celivarone's antiarrhythmic potential stems from its multifaceted interaction with the cardiac electrical signaling system. Its actions can be categorized based on the Vaughan Williams classification of antiarrhythmic drugs.
Overview of Celivarone's Multi-Channel Effects
